molecular formula C13H15N3O2 B144717 Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 133992-58-2

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B144717
CAS No.: 133992-58-2
M. Wt: 245.28 g/mol
InChI Key: DERCUHLDCICKMF-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound. Triazole derivatives are known to interact with various enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Cellular Effects

Indole derivatives, which are structurally similar to triazoles, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely mediated through interactions with various cellular processes and signaling pathways.

Molecular Mechanism

It is known that triazoles can interact with β-tubulin via hydrogen bonding . This interaction could potentially influence the activity of microtubules, which play a crucial role in cell division and intracellular transport.

Temporal Effects in Laboratory Settings

Triazoles are generally known for their high chemical stability, even under acidic or basic conditions, as well as under oxidizing and reducing conditions .

Metabolic Pathways

It is known that triazoles can interact with various enzymes and cofactors , which could potentially influence metabolic flux or metabolite levels.

Transport and Distribution

The chemical properties of triazoles, such as their strong dipole moments , could potentially influence their interactions with transporters or binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of benzyl azide with ethyl acetoacetate in the presence of a base such as potassium carbonate. This reaction is often carried out under microwave-assisted organic synthesis (MAOS) conditions to enhance the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Uniqueness: Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and benzyl substitution enhance its lipophilicity and potential bioactivity compared to other triazole derivatives.

Properties

IUPAC Name

ethyl 1-benzyl-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERCUHLDCICKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377510
Record name Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133992-58-2
Record name Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate in corrosion prevention, and how effective is it?

A1: The research primarily investigates the synthesis and corrosion inhibition potential of this compound on carbon steel in a CO2-saturated 1% NaCl solution []. The study found that this compound exhibits significant corrosion inhibition properties, reaching a maximum efficiency of 91.54% at a concentration of 70 ppm and a temperature of 45 °C []. This suggests its potential application in protecting carbon steel infrastructure, particularly in environments containing CO2 and NaCl, where corrosion is a significant concern.

Q2: How does this compound interact with the carbon steel surface to inhibit corrosion?

A2: The study utilized Electrochemical Impedance Spectroscopy (EIS) to understand the interaction mechanism []. While the exact binding mode wasn't fully elucidated, the calculated Gibbs free energy of adsorption (∆Gads) at room temperature was determined to be -38.48 kJ/mole []. This value suggests that the compound interacts with the carbon steel surface through a combination of physisorption and chemisorption, forming a protective layer that hinders the corrosive agents from reaching the metal surface.

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